3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-N-[2-[2-methoxyethyl(methyl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-15(8-9-18-2)7-6-14-19(16,17)12-5-3-4-11(13)10-12/h3-5,10,14H,6-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLWYGHHLAFLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNS(=O)(=O)C1=CC=CC(=C1)N)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthetic Route
The preparation typically follows these key steps:
Synthesis of 3-amino-benzene-1-sulfonamide intermediate
Starting from commercially available or easily synthesized precursors, sulfonation and amination reactions introduce the sulfonamide and amino groups onto the benzene ring.Alkylation of the sulfonamide nitrogen
The 2-[(2-methoxyethyl)(methyl)amino]ethyl side chain is introduced via nucleophilic substitution or reductive amination using appropriate alkyl halides or amines.Protection and deprotection steps
Protecting groups may be employed on amino functionalities during intermediate steps to avoid undesired side reactions, followed by deprotection under mild conditions.Purification
Techniques such as crystallization and chromatographic separation are used to isolate the final product with high purity (>95%).
Reaction Conditions and Reagents
- Solvents: Alcohols (methanol, ethanol), ethyl acetate, toluene, and other organic solvents are commonly used depending on the reaction step.
- Catalysts and reagents: Acid catalysts (hydrochloric acid, sulfuric acid), bases (sodium carbonate), and reducing agents (e.g., iron powder for reductions) are employed as needed.
- Temperature: Reflux conditions (typically 60–110 °C) are maintained for esterification and alkylation reactions.
- Purification: Extraction with organic solvents followed by drying agents (anhydrous sodium sulfate) and vacuum distillation.
Example Preparation Protocol (Adapted from Related Sulfonamide Syntheses)
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of hydroxypivalic acid to methyl ester | Hydroxypivalic acid, methanol, sulfuric acid catalyst, reflux 6h | 73-74% | Monitored by GC, removal of methanol by distillation |
| 2 | Protection of ester intermediate with acyl chlorides | Acyl chlorides, alkali, suitable solvent | - | Protects reactive groups for subsequent steps |
| 3 | Ammonolysis to form amide intermediate | Ammonia solution (28%), reflux 6h | 70-80% | Followed by toluene extraction and concentration |
| 4 | Alkylation to introduce 2-[(2-methoxyethyl)(methyl)amino]ethyl side chain | Alkyl halides or amines under controlled temperature | - | Ensures selective substitution on sulfonamide nitrogen |
| 5 | Purification | Crystallization, chromatography | - | Ensures >95% purity |
Note: The above protocol is adapted from related sulfonamide and amide preparation patents and literature, reflecting typical methods applicable to this compound class.
Analytical and Process Considerations
- Yield optimization: Reaction times and temperatures are optimized to maximize yield while minimizing by-products.
- Safety: Use of toxic reagents like potassium cyanide is avoided in favor of safer alternatives.
- Purity: Multiple purification steps, including liquid-liquid extraction and chromatographic techniques, are essential to achieve pharmaceutical-grade purity.
- Scalability: Continuous flow reactors are recommended for industrial scale to maintain consistent quality and efficiency.
Summary Table of Key Preparation Steps and Conditions
| Preparation Step | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Esterification | Hydroxypivalic acid, methanol, H2SO4 | Reflux 6h | 73-74% | GC monitored |
| Protection | Acyl chlorides, base | Room temp to reflux | - | Protects hydroxyl/amine groups |
| Ammonolysis | Ammonia solution (28%) | Reflux 6h | 70-80% | Formation of amide |
| Alkylation | 2-(2-methoxyethyl)(methyl)amino alkyl halide | Controlled temp | - | Introduces side chain |
| Purification | Crystallization, chromatography | Ambient | - | Ensures high purity |
Research Findings on Preparation Efficiency
- The esterification step is critical for obtaining a high-purity intermediate, with yields consistently above 70%.
- Ammonolysis under reflux with concentrated ammonia solution provides efficient conversion to the amide intermediate.
- Alkylation reactions require careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
- Industrial scale methods emphasize continuous flow processing to improve reproducibility and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide has shown potential as an enzyme inhibitor, particularly in the context of antimicrobial activity. The mechanism of action involves mimicking p-aminobenzoic acid (PABA), which is crucial in folic acid synthesis pathways in microorganisms. By inhibiting these pathways, the compound can effectively disrupt DNA and RNA synthesis, leading to microbial cell death.
Biochemical Studies
In biochemical research, this compound is studied for its role in various enzymatic processes. Its structural analogs have been found to interact with specific enzymes, leading to insights into enzyme mechanisms and potential therapeutic targets.
Industrial Applications
The compound is utilized in the production of dyes and pigments due to its sulfonamide group, which enhances solubility and stability in various solvents. Its versatility allows it to be modified for specific applications in dye chemistry.
Case Study 1: Antimicrobial Properties
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The research highlighted the compound's efficacy compared to traditional antibiotics, suggesting a potential role in treating resistant infections.
Case Study 2: Enzyme Inhibition Mechanism
Research focusing on the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis in bacteria, revealed that this sulfonamide derivative effectively inhibited enzyme activity at low concentrations. This finding underscores its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition disrupts the production of DNA and RNA in microorganisms, leading to their death .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamides and aromatic derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Structural Comparisons
Key Observations :
- The target compound uniquely combines a tertiary amine side chain with methoxyethyl and methyl groups, distinguishing it from simpler sulfonamides like N-(3-methoxybenzoyl)-2-methyl-benzenesulfonamide .
Key Observations :
- The absence of a hydroxy group in the target compound may reduce solubility compared to its 4-hydroxy analog (), but the methoxyethyl group could improve blood-brain barrier penetration .
Mechanistic and Functional Insights
- Tertiary Amine Side Chain: The target’s ethylamino group with methoxyethyl and methyl substituents may enhance interactions with charged residues in enzymes or receptors, similar to HDAC inhibitors that rely on amine-Zn²⁺ coordination .
- Methoxyethyl vs. Hydroxyethyl: Substituting hydroxy with methoxy (as in vs. Target) reduces hydrogen-bond donor capacity but increases metabolic stability, as methoxy groups are less prone to oxidation .
- Sulfonamide Core: All compared compounds share the sulfonamide pharmacophore, known for its role in carbonic anhydrase and dihydropteroate synthase inhibition, though specific targets for the target compound remain uncharacterized .
Biological Activity
3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide, commonly referred to by its CAS number 1492079-74-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by an amino group and a sulfonamide moiety, suggests a range of pharmacological properties, particularly in the cardiovascular and enzymatic inhibition domains. This article delves into the biological activities associated with this compound, supported by relevant research findings and data.
- Molecular Formula : C12H21N3O3S
- Molecular Weight : 287.38 g/mol
- CAS Number : 1492079-74-9
- Purity : ≥95% .
Cardiovascular Effects
Recent studies have highlighted the cardiovascular implications of sulfonamide derivatives, including this compound. Research utilizing isolated rat heart models demonstrated that certain benzenesulfonamide derivatives could influence perfusion pressure and coronary resistance. Specifically, compounds similar to this compound exhibited a dose-dependent reduction in perfusion pressure, suggesting potential utility in managing conditions like hypertension .
Inhibition of Carbonic Anhydrase
Sulfonamides are known for their role as carbonic anhydrase inhibitors. A comparative study indicated that derivatives like this compound could exhibit significant inhibitory effects on various carbonic anhydrase isoforms. This inhibition is crucial for therapeutic applications in conditions such as glaucoma and edema .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for predicting its biological activity and therapeutic potential. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). These models suggest favorable permeability characteristics through biological membranes, which is critical for effective drug delivery .
Table: Summary of Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | Moderate |
| Metabolism | Hepatic |
| Elimination Half-life | TBD (To Be Determined) |
Study on Perfusion Pressure
In a recent experiment focusing on the cardiovascular effects of benzenesulfonamide derivatives, including this compound, researchers found:
- Objective : To evaluate changes in perfusion pressure.
- Method : Isolated rat heart model.
- Results : Significant decrease in perfusion pressure over time compared to control groups.
This study underscores the compound's potential role in cardiovascular therapy .
Inhibition Studies
A separate investigation into the inhibitory effects of various sulfonamide derivatives on carbonic anhydrase revealed:
- Objective : To compare binding affinities of different sulfonamides.
- Method : Enzyme assays and molecular docking simulations.
- Findings : The compound displayed competitive inhibition against carbonic anhydrase isoforms I and II.
These findings suggest that this compound may be a promising candidate for further development as an enzyme inhibitor .
Q & A
Q. What are the established synthetic routes for 3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide, and what key reaction conditions are required?
The compound is synthesized via multi-step reactions, typically starting with sulfonylation of a nitrobenzene precursor. For example:
- Step 1 : React m-nitrobenzenesulfonyl chloride with N,N'-diisopropyl ethylenediamine to form a nitro-intermediate .
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation or chemical reductants (e.g., Fe/HCl) . Key conditions include anhydrous solvents (e.g., toluene or DMF), controlled temperatures (e.g., 100°C for amidation), and nitrogen atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Essential techniques include:
- NMR : Confirm the presence of the methoxyethyl group (δ ~3.3 ppm for OCH3) and sulfonamide protons (δ ~7.5-8.5 ppm for aromatic protons) .
- LCMS/HPLC : Validate molecular weight (e.g., m/z 428 [M+H]+) and purity (>95% by HPLC retention time analysis) .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
Sulfonamide derivatives are explored for enzyme inhibition (e.g., carbonic anhydrase), antimicrobial activity, and as intermediates in drug discovery. The methoxyethylamino side chain may enhance solubility and bioavailability .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and minimize by-products during the coupling of the methoxyethylaminoethyl side chain?
- Reagent selection : Use coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane oxide to improve efficiency .
- Temperature control : Maintain 0–25°C during nucleophilic substitutions to reduce side reactions .
- Purification : Employ silica gel chromatography (ethyl acetate/methanol gradients) or C18 reverse-phase columns for high-purity isolation .
Q. What experimental strategies resolve contradictions in biological activity data across similar sulfonamide derivatives?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate contributions to bioactivity .
- Enzyme assays : Use isothermal titration calorimetry (ITC) or fluorescence-based assays to quantify binding affinities and inhibition constants (Ki) .
- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins .
Q. How do researchers validate the stability of this compound under varying pH and temperature conditions for long-term storage?
- Accelerated stability testing : Incubate the compound in buffers (pH 4–9) at 40°C for 1–4 weeks, monitoring degradation via HPLC .
- Lyophilization : Freeze-dry in dimethylsulfoxide (DMSO) or aqueous solutions to enhance shelf life .
- Mass spectrometry : Detect hydrolytic by-products (e.g., sulfonic acids) under stress conditions .
Methodological Considerations
Q. What are the best practices for scaling up synthesis without compromising purity?
- Batch size adjustments : Use flow chemistry for exothermic reactions (e.g., amidation) to maintain temperature control .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like real-time FT-IR to monitor reaction progression .
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/heptane) for recrystallization to remove trace impurities .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?
- Conformational analysis : Use molecular dynamics (MD) simulations to assess flexible side-chain orientations missed in static docking .
- Solvent effects : Account for solvation free energy in simulations using implicit solvent models (e.g., GB/SA) .
- Metabolite screening : Test for in situ metabolic activation (e.g., cytochrome P450-mediated modifications) that may alter activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
